7-Chloro-2-methylhepta-1,5-diene
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Overview
Description
7-Chloro-2-methylhepta-1,5-diene is an organic compound with the molecular formula C8H13Cl It is characterized by the presence of a chlorine atom attached to a heptadiene chain, which includes two double bonds and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylhepta-1,5-diene typically involves the chlorination of 2-methylhepta-1,5-diene. This can be achieved through the addition of chlorine gas to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent product quality and minimizes the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methylhepta-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-2-methylhepta-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylhepta-1,5-diene involves its interaction with molecular targets through its reactive double bonds and chlorine atom. The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles to form new bonds. The chlorine atom can also undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions can affect molecular pathways and biological processes, making the compound useful in research applications.
Comparison with Similar Compounds
2-Chloro-1,3-butadiene: Another chlorinated diene with similar reactivity.
1-Chloro-2-methylpropene: A chlorinated alkene with a similar structure but different reactivity.
3-Chloro-2-methyl-1-butene: A compound with a similar chlorine and methyl group arrangement.
Uniqueness: 7-Chloro-2-methylhepta-1,5-diene is unique due to its specific arrangement of double bonds and the position of the chlorine atom. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
651033-71-5 |
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Molecular Formula |
C8H13Cl |
Molecular Weight |
144.64 g/mol |
IUPAC Name |
7-chloro-2-methylhepta-1,5-diene |
InChI |
InChI=1S/C8H13Cl/c1-8(2)6-4-3-5-7-9/h3,5H,1,4,6-7H2,2H3 |
InChI Key |
GUDQTUWXZULCDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=CCCl |
Origin of Product |
United States |
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